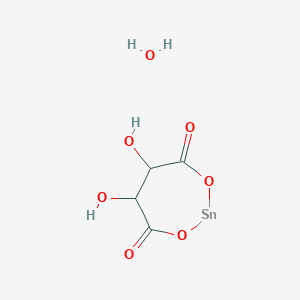

Tin (II) tartrate hydrate

説明

Tin (II) tartrate hydrate, also known as stannous tartrate hydrate, is an inorganic compound with the chemical formula C4H4O6Sn•xH2O. It appears as an off-white powder and is slightly soluble in water. This compound is primarily used in scientific research and chemical synthesis as an intermediate .

科学的研究の応用

Tin (II) tartrate hydrate is used in the electrochemical formation of multilayer coatings, like antimony-doped tin dioxide, which can be applied in sensors and catalysts. This application involves cathodic deposition and anodic oxidation in electrolytes containing tin, antimony, and their hydroxides in a pyrophosphate-tartrate solution (Maizelis & Bairachniy, 2017).

In the field of electrodeposition, this compound is a key component. It has been studied for the electrodeposition of tin-zinc alloys from sulphate-tartrate baths, showing its efficacy in achieving uniform compositions and morphologies of the deposited alloys (Guaus & Torrent-Burgués, 2005).

The material is integral in the production of tin dioxide (SnO2) films. These films, produced using tin tartrate as a precursor in a modified sol–gel process, have applications in sensors, catalysts, and electro-optical equipment (Santos et al., 2003).

This compound has been used in the synthesis and characterization of cationic tin(IV) complexes relevant to nuclear medicine, demonstrating its versatility in various fields of research (John, Costello, & Schlemper, 1992).

It plays a role in the study of the effects of tin on sulfhydryl-containing enzymes in the liver of rats, indicating its importance in biomedical research (Dwivedi et al., 1983).

Additionally, this compound has been examined in the development of complex electrolytes for functional tin films as effective anode materials in lithium-ion batteries, highlighting its potential in energy storage technologies (Kublanovsky et al., 2021).

準備方法

Synthetic Routes and Reaction Conditions: Tin (II) tartrate hydrate is commonly synthesized by reacting tin (IV) oxide or tin (II) oxide with tartaric acid in the presence of water. The reaction can be represented by the following chemical equation: [ \text{SnO}_2 + 2\text{C}_4\text{H}_6\text{O}_6 + 2\text{H}_2\text{O} \rightarrow \text{SnC}_4\text{H}_4\text{O}_6 \cdot x\text{H}_2\text{O} ] The reaction is typically carried out at room temperature, and the product is isolated by filtration and drying .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The compound is then purified through recrystallization and dried under controlled conditions to obtain the desired hydrate form .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form tin (IV) compounds.

Reduction: It can also participate in reduction reactions, particularly in the presence of reducing agents.

Substitution: The compound can undergo substitution reactions where the tin (II) ion is replaced by other metal ions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, nitric acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various metal salts in aqueous solutions.

Major Products:

Oxidation: Tin (IV) tartrate.

Reduction: Metallic tin or lower oxidation state tin compounds.

Substitution: Metal tartrates corresponding to the substituting metal

Chemistry:

- Used as a catalyst in organic synthesis reactions.

- Employed in the preparation of tin-containing coordination compounds.

Biology:

- Investigated for its potential use in biological assays and as a reagent in biochemical studies.

Medicine:

- Explored for its potential therapeutic applications, particularly in the development of tin-based drugs.

Industry:

- Utilized in the dyeing and printing of textiles.

- Applied in the electroplating industry for the deposition of tin coatings .

作用機序

The mechanism of action of tin (II) tartrate hydrate involves its ability to act as a reducing agent or catalyst in various chemical reactions. The tin (II) ion can donate electrons, facilitating reduction reactions, while the tartrate ligand can stabilize the tin ion in solution. This dual functionality makes it a versatile compound in both synthetic and analytical chemistry .

類似化合物との比較

Tin (II) chloride dihydrate: Another tin (II) compound used in similar applications but with different solubility and reactivity properties.

Tin (IV) tartrate: The oxidized form of tin (II) tartrate hydrate, used in different oxidation state-specific reactions.

Zinc tartrate: A similar metal tartrate compound used in various industrial applications.

Uniqueness: this compound is unique due to its specific combination of tin (II) ion and tartrate ligand, which provides distinct reactivity and stability properties. Its ability to act as both a reducing agent and a catalyst sets it apart from other tin compounds .

特性

IUPAC Name |

5,6-dihydroxy-1,3,2λ2-dioxastannepane-4,7-dione;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.H2O.Sn/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);1H2;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIZQUWUMKWXFU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(=O)O[Sn]OC1=O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O7Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

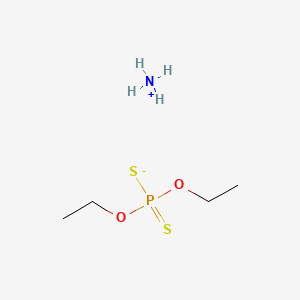

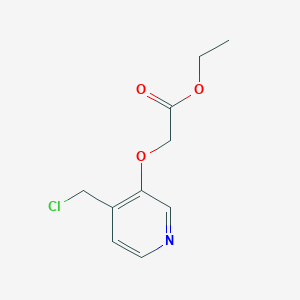

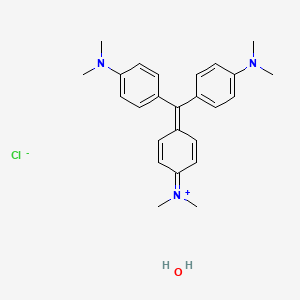

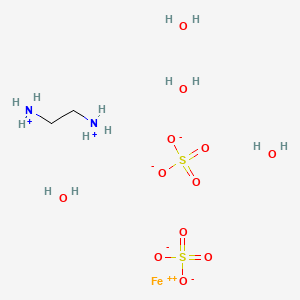

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![disodium;4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate;hydrate](/img/structure/B8022338.png)

![[2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate](/img/structure/B8022353.png)

![sodium;2-[(Z)-(3-bromo-4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(3-bromo-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B8022365.png)

![2-[[7'-[[Bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B8022381.png)